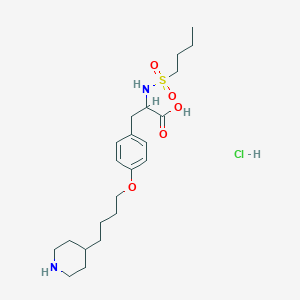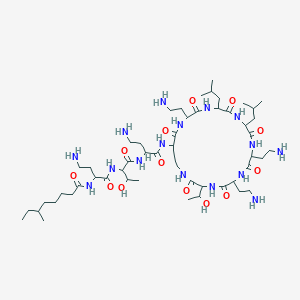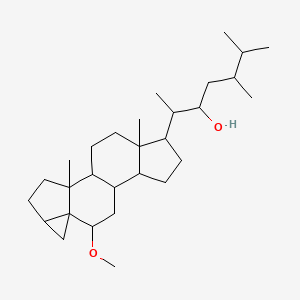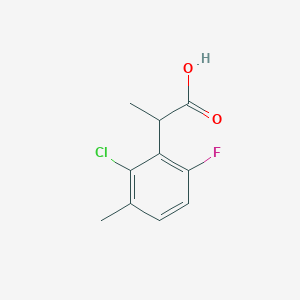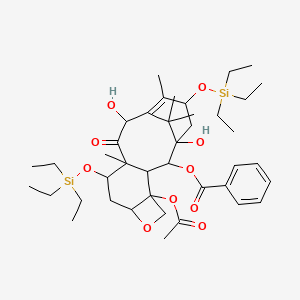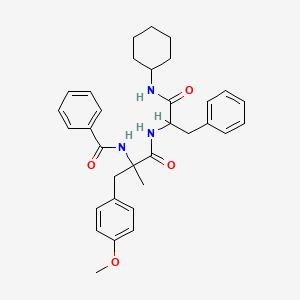
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimetilamino)-1,10,11,12a-tetrahidroxi-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahidro-4H-tetraceno-2-carboxamida; ácido sulfúrico es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales como dimetilamino, nitro y carboxamida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(dimetilamino)-1,10,11,12a-tetrahidroxi-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahidro-4H-tetraceno-2-carboxamida involucra múltiples pasos, incluyendo la formación del núcleo tetraceno y la introducción de grupos funcionales. Las condiciones de reacción típicamente implican el uso de ácidos fuertes, bases y agentes oxidantes para lograr las transformaciones deseadas. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción no están fácilmente disponibles en la literatura.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(dimetilamino)-1,10,11,12a-tetrahidroxi-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahidro-4H-tetraceno-2-carboxamida experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a una amina en condiciones específicas.
Reducción: El compuesto puede sufrir reacciones de reducción para modificar los grupos funcionales.
Sustitución: El grupo dimetilamino puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes (por ejemplo, ácido sulfúrico), bases (por ejemplo, hidróxido de sodio) y agentes oxidantes (por ejemplo, permanganato de potasio). Las condiciones de reacción varían dependiendo de la transformación deseada, pero típicamente involucran temperaturas controladas y disolventes específicos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la reducción del grupo nitro puede producir un derivado de amina, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
4-(dimetilamino)-1,10,11,12a-tetrahidroxi-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahidro-4H-tetraceno-2-carboxamida tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como reactivo en la síntesis orgánica y como catalizador en varias reacciones químicas.
Biología: Investigado por su potencial actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de materiales avanzados y como componente en productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 4-(dimetilamino)-1,10,11,12a-tetrahidroxi-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahidro-4H-tetraceno-2-carboxamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Objetivos Moleculares: Uniéndose a enzimas o receptores específicos, modulando así su actividad.
Vías Involucradas: Influyendo en varias vías bioquímicas, como la transducción de señales y los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de tetraceno y compuestos con grupos funcionales similares, como:
- 4-(dimetilamino)piridina
- 4-(dimetilamino)ácido benzoico
Unicidad
La unicidad de 4-(dimetilamino)-1,10,11,12a-tetrahidroxi-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahidro-4H-tetraceno-2-carboxamida radica en su estructura compleja y la presencia de múltiples grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C21H23N3O13S |
|---|---|
Peso molecular |
557.5 g/mol |
Nombre IUPAC |
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C21H21N3O9.H2O4S/c1-23(2)14-9-6-8-5-7-3-4-10(24(32)33)15(25)11(7)16(26)12(8)18(28)21(9,31)19(29)13(17(14)27)20(22)30;1-5(2,3)4/h3-4,8-9,14,25-26,29,31H,5-6H2,1-2H3,(H2,22,30);(H2,1,2,3,4) |
Clave InChI |
XIFWRSGBCQVNRD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1C2CC3CC4=C(C(=C(C=C4)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



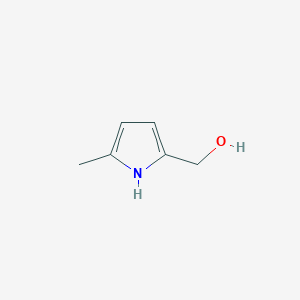

![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)

